N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide
Description
N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a diamide derivative featuring a tert-butyl group and a 2-(2-methylimidazol-1-yl)ethyl substituent. The imidazole moiety, a common pharmacophore in agrochemicals and pharmaceuticals, may confer metal-coordinating or enzyme-targeting properties.
Properties
IUPAC Name |
N'-tert-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-9-13-5-7-16(9)8-6-14-10(17)11(18)15-12(2,3)4/h5,7H,6,8H2,1-4H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNAWNJDRSHMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 2-methyl-1H-imidazole:
Starting with 2-methylimidazole and ethyl bromoacetate under basic conditions.
Reaction temperature: 60°C
Reaction time: 4 hours
Purification by column chromatography
Step 2: : Alkylation of 2-methyl-1H-imidazole:
Reacting 2-methyl-1H-imidazole with 2-chloroethylamine hydrochloride.
Reaction temperature: 70°C
Reaction time: 6 hours
Purification by recrystallization
Step 3: : Formation of the final compound:
Reacting tert-butylamine with the product from Step 2.
Reaction temperature: 50°C
Reaction time: 8 hours
Purification by distillation
Industrial Production Methods
In an industrial setting, the synthesis of N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide involves similar steps but on a larger scale. Automation and continuous flow reactors are employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : In the presence of strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction using lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions involving halides.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Lithium aluminium hydride
Solvents: : Dichloromethane, methanol
Major Products
Oxidation: : Corresponding N-oxide derivatives
Reduction: : Simpler amines and alcohols
Substitution: : Various imidazolyl-substituted ethanediamides
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in coordination chemistry to form complexes with transition metals.
Organic Synthesis: : Employed as a building block in the synthesis of more complex molecules.
Biology
Biological Probes: : Acts as a molecular probe in studying enzyme activities and protein-ligand interactions.
Antimicrobial Studies: : Investigated for its potential antimicrobial properties.
Medicine
Drug Development: : Explored as a potential candidate in the development of new pharmaceuticals.
Diagnostics: : Used in the synthesis of diagnostic agents for medical imaging.
Industry
Polymer Science: : Incorporated into polymer structures to enhance stability and functionality.
Material Science: : Used in the development of new materials with unique properties.
Mechanism of Action
Molecular Targets
Enzymes: : Interacts with enzymes by forming stable complexes, inhibiting or modulating their activity.
Receptors: : Binds to specific receptors, affecting signal transduction pathways.
Pathways Involved
Signal Transduction: : Modulates pathways involved in cell signaling.
Metabolic Pathways: : Affects metabolic pathways by interacting with key enzymes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Imidazole Substituents
2-(2-Methyl-1H-imidazol-1-yl)aniline and 3-(2-Methyl-1H-imidazol-1-yl)aniline
These isomers (ortho and meta-substituted anilines) share the 2-methylimidazole group but lack the ethanediamide and tert-butyl functionalities. Key differences include:
Key Observations :
- The tert-butyl group may elevate melting points due to steric hindrance and crystal packing efficiency.
Comparison with Pesticidal Hydrazide Derivatives
Methoxyfenozide (N-tert-butyl-N'-(3-methoxy-o-toluoyl)-3,5-xylohydrazide)
Methoxyfenozide, a commercial insect growth regulator, shares the tert-butyl group and hydrazide backbone but replaces the imidazole with a benzoyl-xylohydrazide structure .
Key Observations :
- Methoxyfenozide’s benzoyl group enables receptor binding, while the target compound’s imidazole may interact with metalloenzymes or nucleic acids.
- The ethanediamide group in the target compound could offer different hydrogen-bonding patterns compared to methoxyfenozide’s hydrazide.
Comparison with Triazine-based Pesticides
Triazine derivatives like terbutryn and terbumeton () feature dimethylamino and ethyl substituents on a triazine core, differing markedly from the target compound’s diamide-imidazole structure .
Key Observations :
- Triazines inhibit photosynthesis, whereas the target compound’s mechanism (if bioactive) may involve enzyme inhibition or metal chelation via imidazole.
Biological Activity
N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound is classified under the category of imidazole derivatives, which are known for their diverse biological activities. Its chemical structure is represented as follows:
- IUPAC Name : N'-tert-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide
- Molecular Formula : C12H20N4O2
- Molecular Weight : 252.32 g/mol
This compound exerts its biological effects primarily through modulation of various biochemical pathways. The imidazole ring contributes to its ability to interact with biological macromolecules, influencing enzyme activity and receptor binding.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses such as inflammation and immune response.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against a range of bacterial strains, suggesting potential as an antibiotic agent. |
| Anticancer | Shows promise in inhibiting tumor cell proliferation in vitro, particularly in colorectal cancer models. |
| Anti-inflammatory | Reduces markers of inflammation in animal models, indicating potential therapeutic use in inflammatory diseases. |
1. Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several imidazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
2. Anticancer Properties
In a preclinical trial reported in Cancer Research, the compound was tested against various cancer cell lines. It demonstrated a dose-dependent inhibition of cell growth in colorectal cancer cells, with IC50 values indicating potent cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways .
3. Anti-inflammatory Effects
Research published in Inflammation Research highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The treatment resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha, IL-6) and improved clinical scores compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
